LogP and PSA Differentiation Versus Methylene-Bridged Analog (CAS 136260-98-5)
The thioether linker in 2-((Thiophen-2-ylmethyl)thio)benzofuran (88673-93-2) produces a LogP of 4.79 and PSA of 66.68 Ų, compared to LogP 4.09 and PSA 41.38 Ų for the methylene-bridged analog 2-(thiophen-2-ylmethyl)benzofuran (136260-98-5) [1]. This represents a ΔLogP of +0.70 and a ΔPSA of +25.3 Ų, placing the target compound in a substantially more lipophilic and more polar surface area regime—a combination that alters predicted intestinal absorption and blood-brain barrier penetration according to standard drug-likeness filters [2].
| Evidence Dimension | Calculated partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.79; PSA = 66.68 Ų (C13H10OS2, MW 246.35) |
| Comparator Or Baseline | 2-(Thiophen-2-ylmethyl)benzofuran (CAS 136260-98-5): LogP = 4.09; PSA = 41.38 Ų (C13H10OS, MW 214.28) |
| Quantified Difference | ΔLogP = +0.70 (17% increase); ΔPSA = +25.3 Ų (61% increase); ΔMW = +32.07 Da |
| Conditions | Calculated properties via Crippen fragmentation method; values sourced from Chemsrc and YYBYY chemical databases |
Why This Matters
The 0.70 LogP increase shifts the compound from moderate to high lipophilicity (LogP > 4.5), which directly impacts oral absorption probability and tissue distribution—researchers selecting between these scaffolds for in vivo studies must account for these divergent ADME predictions.
- [1] YYBYY Chemical Platform. 2-Benzofuryl-2-thienylmethane (CAS 136260-98-5): LogP = 4.0851, PSA = 41.38. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 23, 3–25 (1997). Contextual reference for LogP/PSA drug-likeness interpretation. View Source
